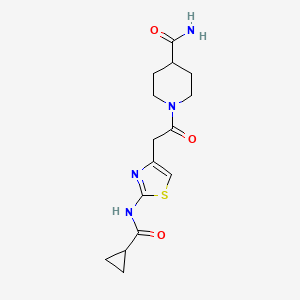

1-(2-(2-(Cyclopropanecarboxamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-[2-[2-(cyclopropanecarbonylamino)-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3S/c16-13(21)9-3-5-19(6-4-9)12(20)7-11-8-23-15(17-11)18-14(22)10-1-2-10/h8-10H,1-7H2,(H2,16,21)(H,17,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCIUJYMNFWFLCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC(=CS2)CC(=O)N3CCC(CC3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-(Cyclopropanecarboxamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide typically involves multiple steps, starting with the formation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The piperidine ring can be introduced through a nucleophilic substitution reaction. The cyclopropane carboxamide group is then attached via an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-(Cyclopropanecarboxamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The amide groups can be reduced to amines.

Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as halogens or nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the amide groups can yield primary or secondary amines.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

Medicine: It could be investigated for its potential as a therapeutic agent.

Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-(2-(Cyclopropanecarboxamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The piperidine ring and cyclopropane carboxamide group may also contribute to the compound’s overall activity by enhancing its binding affinity or stability.

Comparison with Similar Compounds

Research Findings and Data Gaps

- Synthesis: No direct synthesis data for the target compound are available. EDC/HOBt-mediated coupling (as in ) is a plausible route, but cyclopropane incorporation may require specialized reagents (e.g., cyclopropanecarbonyl chloride).

- Biological Activity: Thiazole derivatives in (e.g., aminothiazol-4-yl methoxyimino acetamido compounds) exhibit antimicrobial properties, suggesting the target compound could share similar activity . However, the absence of specific assay data limits conclusive comparisons.

- Crystallography: Structural data from highlight the importance of non-covalent interactions (e.g., C–H···π) in crystal packing, which may differ in the target compound due to its piperidine-carboxamide group .

Biological Activity

1-(2-(2-(Cyclopropanecarboxamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide is a complex organic compound characterized by its unique structural features, which include a thiazole ring, a piperidine ring, and a cyclopropane carboxamide group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.

Structural Characteristics

The compound's IUPAC name is 1-[2-[2-(cyclopropanecarbonylamino)-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxamide. Its molecular formula is , with a molecular weight of 352.41 g/mol. The structural complexity of this compound may contribute to its diverse biological activities.

Thiazole derivatives are known for their ability to interact with various biological targets, leading to significant changes in cellular processes. The proposed mechanisms of action for this compound include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in signaling pathways, potentially affecting cell proliferation and survival.

- Receptor Interaction : It may act as a ligand for various receptors, including serotonin receptors (5-HT1A and 5-HT7), which are implicated in mood regulation and other physiological processes .

- Antimicrobial Activity : The thiazole moiety is associated with antimicrobial properties, suggesting that the compound could exhibit activity against bacterial and fungal pathogens.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. The presence of the thiazole ring in this compound suggests potential efficacy against various microbial strains. Studies have shown that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

Thiazoles are also noted for their anti-inflammatory properties. The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This could be beneficial in treating conditions characterized by excessive inflammation.

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving the modulation of key signaling pathways related to cell survival and proliferation.

Case Studies and Research Findings

Table 1 summarizes key findings from recent studies on the biological activity of compounds related to this compound.

Q & A

Q. What are the critical parameters for optimizing synthesis yield of this compound?

The synthesis involves multi-step reactions requiring precise control of temperature, solvent polarity, and reaction time. For example, cyclopropanecarboxamide-thiazole coupling and piperidine-acetyl intermediate formation demand anhydrous conditions (e.g., THF or DCM) and catalysts like EDCI/HOBt for amide bond formation. Monitoring via TLC and purification via column chromatography (silica gel, gradient elution) are essential to achieve >90% purity .

Q. Which spectroscopic techniques are recommended for structural confirmation?

- NMR : ¹H/¹³C NMR to confirm cyclopropane ring protons (δ 0.8–1.2 ppm) and thiazole/piperidine backbone.

- HPLC : Reverse-phase C18 columns (ACN/water gradient) to assess purity (>95%).

- HRMS : ESI+ mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 376.1421) .

Q. How can reaction intermediates be stabilized during multi-step synthesis?

- Use low-temperature (−20°C) storage for amine-sensitive intermediates.

- Employ protecting groups (e.g., Boc for piperidine nitrogen) to prevent side reactions during thiazole-acetyl coupling .

Advanced Questions

Q. How can computational models guide the design of derivatives with enhanced bioactivity?

Quantum mechanical calculations (DFT) predict electrophilic/nucleophilic sites for functionalization. Molecular docking (AutoDock Vina) against target enzymes (e.g., kinases) identifies optimal substituents at the thiazole-C4 position. MD simulations assess binding stability over 100 ns trajectories .

Q. What strategies resolve contradictions in reported IC₅₀ values across cell lines?

- Validate assay conditions: Use standardized protocols (e.g., SRB assay, 72-h incubation, 10% FBS).

- Cross-test in isogenic cell lines to rule out genetic variability.

- Perform orthogonal assays (e.g., caspase-3 activation for apoptosis vs. ATP depletion for cytotoxicity) .

Q. How to establish structure-activity relationships (SAR) for piperidine-thiazole hybrids?

- Systematic substitution : Replace cyclopropane with spirocyclic or fluorinated groups to modulate lipophilicity (logP).

- Pharmacophore mapping : Identify critical H-bond acceptors (thiazole-N) and hydrophobic regions (piperidine-C4) using 3D-QSAR (CoMFA) .

Q. What experimental designs minimize variability in pharmacokinetic profiling?

- DoE : Use a central composite design to optimize parameters like pH (6.5–7.4), temperature (37°C), and enzyme concentration in microsomal stability assays.

- LC-MS/MS : Quantify plasma exposure (AUC₀–24h) with deuterated internal standards .

Data Analysis & Methodological Challenges

Q. How to address discrepancies in enzyme inhibition kinetics between in vitro and cell-based assays?

- Permeability correction : Adjust for passive diffusion (PAMPA assay) and active transport (e.g., P-gp efflux ratio).

- Off-target profiling : Screen against CYP450 isoforms (3A4, 2D6) to identify confounding interactions .

Q. What purification techniques improve scalability for in vivo studies?

- Prep-HPLC : Use XBridge BEH C18 columns (10 µm, 30 × 250 mm) with isocratic elution (ACN:water = 65:35).

- Crystallization : Recrystallize from ethanol/water (1:3) to obtain polymorph Form I (melting point 182–184°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.